1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene
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Overview
Description
1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene is an organic compound with a complex structure that includes both chlorinated and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene typically involves the chloromethylation of p-dichlorobenzene. This reaction is carried out under specific conditions to ensure the correct substitution pattern on the benzene ring. The process often requires the use of a chloromethylating agent, such as formaldehyde and hydrochloric acid, in the presence of a catalyst like zinc chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures. The product is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the sulfanyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfanyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological functions. The sulfanyl group can also participate in redox reactions, affecting cellular pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloro-2-(trichloromethyl)benzene: Similar in structure but with a trichloromethyl group instead of a chloromethyl-sulfanyl group.
2,5-Dichlorobenzyl chloride: Another chlorinated benzene derivative with different substitution patterns.
Uniqueness
Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
58326-77-5 |
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Molecular Formula |
C10H11Cl3S |
Molecular Weight |
269.6 g/mol |
IUPAC Name |
1,4-dichloro-2-[2-(chloromethylsulfanyl)propan-2-yl]benzene |
InChI |
InChI=1S/C10H11Cl3S/c1-10(2,14-6-11)8-5-7(12)3-4-9(8)13/h3-5H,6H2,1-2H3 |
InChI Key |
GDGDEAXXLLEEHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)Cl)Cl)SCCl |
Origin of Product |
United States |
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